3,3-bis(4-hydroxyphenyl)-1,5-dimethyl-1,3-dihydro-2H-indol-2-one (BHPI) is a synthetic organic compound with significant research interest due to its biological activity. It has been identified as a biomodulator of Estrogen Receptor alpha (ERα) [, ]. Specifically, BHPI targets ERα positive cancer cells by activating the unfolded protein response (UPR) []. This interaction positions BHPI as a potential subject for anticancer drug development.
While the provided literature doesn't contain specific molecular structure data for BHPI, several studies utilize computational methods to investigate its interaction with ERα [, ]. These studies typically employ molecular docking simulations using programs like AutoDock Vina to predict the binding site of BHPI on ERα []. One study suggests that BHPI might bind to a novel site on ERα, distinct from the binding sites of classical ligands like estrogen and tamoxifen [].
BHPI is known to induce strong and sustained activation of the unfolded protein response (UPR) in ERα positive cancer cells []. The UPR is a cellular stress response typically activated in the endoplasmic reticulum. While it primarily functions as a cytoprotective mechanism, hyperactivation by BHPI leads to necrotic cell death [, ]. The precise mechanism through which BHPI binding to ERα triggers this hyperactivation of the UPR requires further investigation. One study suggests that BHPI may induce cell death through ATP depletion [].
The primary application of BHPI in scientific research lies in its potential as an anticancer agent. BHPI has demonstrated the ability to selectively target and kill ERα positive cancer cells by inducing a hyperactivated UPR response []. This targeted action makes BHPI a promising candidate for developing novel anticancer therapies, particularly for cancers with high ERα expression.
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: